molecular formula C18H26ClN3O B2496759 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide CAS No. 401637-54-5

4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide

Cat. No. B2496759
CAS RN: 401637-54-5
M. Wt: 335.88
InChI Key: QSHDNWVAYOMAGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide involves intricate steps, highlighting the complexity and the synthetic strategies employed to obtain such molecules. In particular, McLaughlin et al. (2016) discuss the synthesis and characterization of related research chemicals, emphasizing the importance of correct identification and potential mislabeling issues in the realm of synthetic compounds (McLaughlin et al., 2016).

Scientific Research Applications

Antimycobacterial Activity and Cytotoxicity

  • Synthesis and Antimycobacterial Activity : A study by Zítko et al. (2013) synthesized and screened a series of 5-chloro-N-phenylpyrazine-2-carboxamides against Mycobacterium tuberculosis and other strains. They found that most compounds exhibited significant in vitro activity against M. tuberculosis, with some showing decreased in vitro cytotoxicity in compounds with hydroxyl substituents (Zítko et al., 2013).

  • Design and Anti-mycobacterial Evaluation : Another study by Zítko et al. (2015) focused on the design and synthesis of new N-phenylpyrazine-2-carboxamides. They reported that compounds like 6-chloro-N-(5-iodo-2-methylphenyl)pyrazine-2-carboxamide exhibited whole cell anti-mycobacterial activity in vitro against Mycobacterium tuberculosis H37Rv with minimum inhibitory concentration (MIC) of around 10 μM, indicating their potential as anti-mycobacterial agents (Zítko et al., 2015).

Molecular Structure Analysis

  • Crystal Structure Analysis : Tamazyan et al. (2007) investigated 1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide, a potential anti-HIV-1 agent. The study detailed the crystal structure and how the molecules are connected into infinite chains via hydrogen bonding, showcasing the importance of molecular structure in the development of therapeutic agents (Tamazyan et al., 2007).

  • Hydrogen Bonding in Anticonvulsants : Kubicki et al. (2000) analyzed the crystal structures of three anticonvulsant enaminones, including compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. Their findings on hydrogen bonding and molecular conformations contribute to understanding how molecular interactions can influence drug efficacy (Kubicki et al., 2000).

Safety and Hazards

The safety data sheet for 5-Chloro-2-methylphenyl isocyanate indicates that it is a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-14-7-8-15(19)13-17(14)21-9-11-22(12-10-21)18(23)20-16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHDNWVAYOMAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide

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